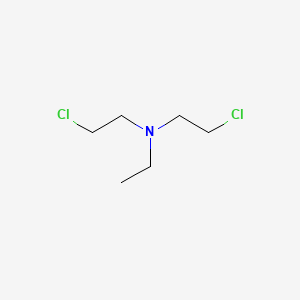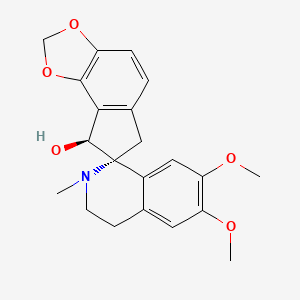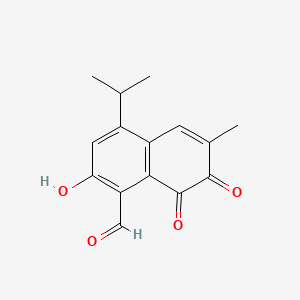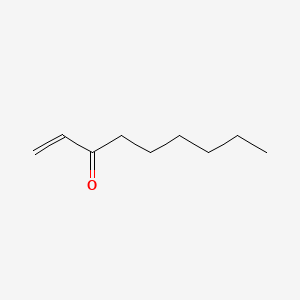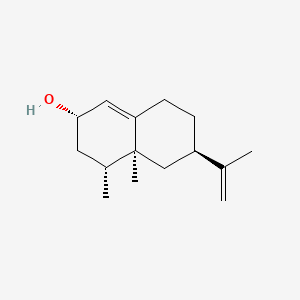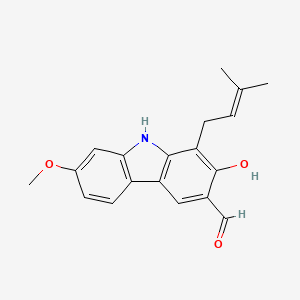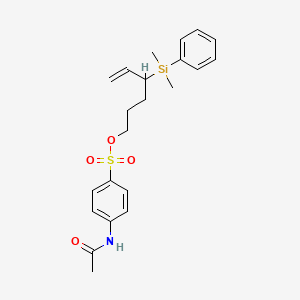
Isoeruboside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoeruboside b belongs to the class of organic compounds known as steroidal saponins. These are saponins in which the aglycone moiety is a steroid. The steroidal aglycone is usually a spirostane, furostane, spirosolane, solanidane, or curcubitacin derivative. Isoeruboside b exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Isoeruboside b has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, isoeruboside b is primarily located in the cytoplasm. Outside of the human body, isoeruboside b can be found in garlic, onion-family vegetables, and soft-necked garlic. This makes isoeruboside b a potential biomarker for the consumption of these food products.
Wissenschaftliche Forschungsanwendungen
1. The Role in Tuberculosis and HIV Treatment Research indicates that compounds similar to Isoeruboside B, when used in conjunction with Vitamin B6, show potential in treating tuberculosis, particularly in individuals with HIV. A study conducted in Port-au-Prince, Haiti, demonstrated that a 12-month course of such a compound plus Vitamin B6 provided significant protection against the development of tuberculosis and delayed the progression to HIV disease, AIDS, and death in symptom-free HIV-seropositive individuals (Pape et al., 1993).
2. Impact on Muscle Strength and Myosin Heavy Chain Phenotype Studies have explored the effect of progressive resistance strength training on weakened muscles in patients with sporadic inclusion body myositis (IBM). Findings suggest that specific training can lead to gains in dynamic strength of the least weak muscles without causing muscle fatigue and muscle injury or serological, histological, and immunological abnormalities (Spector et al., 1997). Additionally, resistance training is shown to influence the myosin heavy chain (MyHC) composition of the trapezius muscle, indicating that specific shifts in MyHC isoforms occur following strength and endurance training (Kadi & Thornell, 1999).
3. Promising Biomarker for Atrial Damage Isoeruboside B-related compounds like Myosin binding protein H-like (MYBPHL) have been identified as potential biomarkers for predicting atrial myocardial damage. Studies highlight that after atrial damage, MYBPHL is rapidly and specifically released into the peripheral circulation, suggesting its potential as a precise and reliable biomarker (Lahm et al., 2019).
4. Understanding Isoeruboside B-Related Isomerism Research on isomerism, an area relevant to the understanding of compounds like Isoeruboside B, indicates that students often have conceptual difficulties with the subject. A descriptive study showed that students tend to restrict their concept of isomerism to compounds belonging to the same class, highlighting the need for improved education and research in this field (Schmidt, 1992).
Eigenschaften
CAS-Nummer |
72994-87-7 |
|---|---|
Produktname |
Isoeruboside B |
Molekularformel |
C51H84O24 |
Molekulargewicht |
1081.2 g/mol |
IUPAC-Name |
2-[2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(19-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C51H84O24/c1-19-5-10-51(66-18-19)20(2)32-27(75-51)13-24-22-12-26(56)25-11-21(6-8-49(25,3)23(22)7-9-50(24,32)4)67-45-41(65)38(62)42(31(17-55)71-45)72-48-44(74-47-40(64)37(61)34(58)29(15-53)69-47)43(35(59)30(16-54)70-48)73-46-39(63)36(60)33(57)28(14-52)68-46/h19-48,52-65H,5-18H2,1-4H3 |
InChI-Schlüssel |
ZQEKBPUAGJKEQO-UHFFFAOYSA-N |
SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)O)C)C)OC1 |
Kanonische SMILES |
CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(C(O9)CO)O)O)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)C)O)C)C)OC1 |
melting_point |
310-312°C |
Andere CAS-Nummern |
186545-52-8 |
Physikalische Beschreibung |
Solid |
Synonyme |
iso-eruboside B isoeruboside B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



